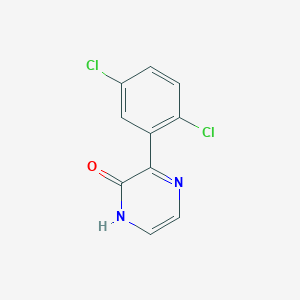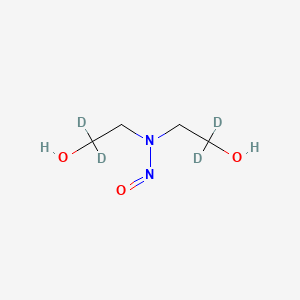
Nitrosobis(2-hydroxyethyl)amine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosobis(2-hydroxyethyl)amine-d4 typically involves the nitrosation of bis(2-hydroxyethyl)amine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out at low temperatures to control the formation of the nitroso compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety measures due to the compound’s carcinogenic nature .
化学反应分析
Types of Reactions
Nitrosobis(2-hydroxyethyl)amine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxyl compounds .
科学研究应用
Nitrosobis(2-hydroxyethyl)amine-d4 is primarily used in scientific research for the following applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: The compound is studied for its carcinogenic properties and its effects on liver cells.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: It is used in the development and validation of analytical methods for detecting nitrosamines in pharmaceuticals and other products
作用机制
The mechanism by which Nitrosobis(2-hydroxyethyl)amine-d4 exerts its effects involves the formation of DNA adducts. The nitroso group reacts with DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include liver cells, where the compound induces oxidative stress and DNA damage .
相似化合物的比较
Similar Compounds
Nitrosobis(2-hydroxyethyl)amine: The non-deuterated form of the compound, with similar carcinogenic properties.
N-Nitrosodimethylamine: Another potent carcinogen with a similar nitroso group.
N-Nitrosodiethylamine: A related compound with ethyl groups instead of hydroxyethyl groups
Uniqueness
Nitrosobis(2-hydroxyethyl)amine-d4 is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
属性
分子式 |
C4H10N2O3 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC 名称 |
N,N-bis(2,2-dideuterio-2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i3D2,4D2 |
InChI 键 |
YFCDLVPYFMHRQZ-KHORGVISSA-N |
手性 SMILES |
[2H]C([2H])(CN(CC([2H])([2H])O)N=O)O |
规范 SMILES |
C(CO)N(CCO)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


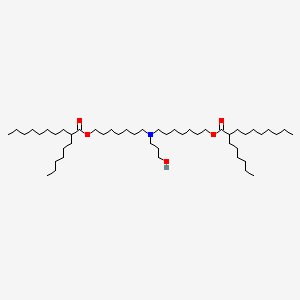



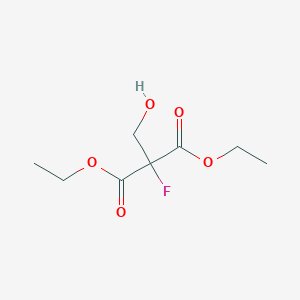

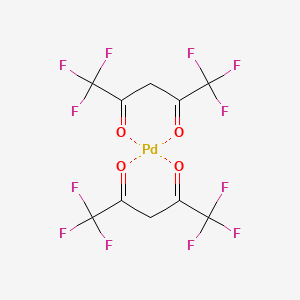
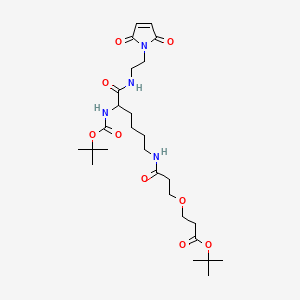
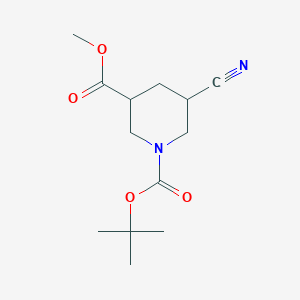
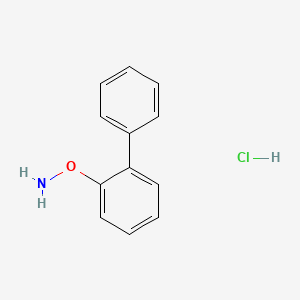
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

